molecular formula C7H5Cl3O B1307891 2,4,6-Trichlorobenzyl alcohol CAS No. 217479-60-2

2,4,6-Trichlorobenzyl alcohol

Cat. No. B1307891
CAS RN: 217479-60-2
M. Wt: 211.5 g/mol
InChI Key: WKJWKKDGJLKFER-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzyl alcohol (TCBA) is an aromatic alcohol that has a wide range of applications in the scientific research and industrial fields due to its unique chemical properties. It is a colorless to pale yellow liquid with a sweet odor and is soluble in water, methanol, and ethanol. TCBA is used as a chemical intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. It can also be used as an antifungal agent and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Metabolism and Toxicology Studies

2,4,6-Trichlorobenzyl alcohol's research relevance is often associated with studies on metabolism and toxicology. For instance, research on 2,4,5-trichlorophenol (TCP), a closely related compound, revealed its role as a urinary metabolite of hexachlorobenzene in rats, demonstrating the compound's involvement in metabolic pathways and potential toxicological implications (Renner & Schuster, 1977). Further studies on cytochrome P450 isozymes in rat liver elucidated the metabolic contributions of various isozymes to the metabolism of chlorinated compounds, indicating the complexity of metabolic interactions and the potential toxic effects of such compounds (Nakajima et al., 1992).

Environmental Impact and Remediation

Research on chlorobenzenes, compounds related to this compound, has also focused on their environmental impact and potential for remediation. The distribution and metabolism of chlorobenzenes, such as 1,2,4-trichlorobenzene, in organisms have been studied to understand their persistence and bioaccumulation in the environment, contributing to the development of effective environmental monitoring and remediation strategies (Tanaka et al., 1986).

Neurotoxicity and Behavioral Effects

Chlorinated compounds' potential neurotoxic effects have been investigated, with studies on various industrial solvents, including chlorobenzenes, examining their impact on central nervous system function and behavior in animal models. These studies provide insights into the mechanisms of neurotoxicity and help assess the risks associated with exposure to chlorinated compounds (de Ceaurriz et al., 1983).

Induction of Metabolic Enzymes

The effects of chlorinated benzenes on the metabolism of foreign organic compounds have been explored, revealing their ability to induce various metabolic enzymes. Such studies shed light on the adaptive responses of organisms to xenobiotic exposure and the potential health implications of these adaptive mechanisms (Carlson & Tardiff, 1976).

Safety and Hazards

2,4,6-Trichlorobenzyl alcohol is classified as an eye irritant (Category 2), a skin irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that this compound may be used in the enantioselective synthesis of sulfinite ester .

Mode of Action

It is known to participate in the enantioselective synthesis of sulfinite ester . This suggests that it may interact with its targets to facilitate the formation of this ester.

properties

IUPAC Name

(2,4,6-trichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWKKDGJLKFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404510
Record name 2,4,6-Trichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217479-60-2
Record name 2,4,6-Trichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-trichlorobenzoic acid (451 mg, 2.0 mmol) in THF (15 mL) was added BH3 (3 mL of a 1M solution in THF). After the addition, the solution was refluxed overnight. The reaction was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure to give (2,4,6-trichlorophenyl)-methanol as a white solid.
Quantity
451 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride (1M in THF, 18 ml, 18 mmol) was added to a solution of 2,4,6-trichlorobenzoyl chloride (4.35 g, 17.8 mmol ) in THF (70 ml) at 0°. After 1 h, water (685 μl), aqueous NaOH (3M, 685 μl) and water (2.06 ml) were added. The mixture was stirred vigorously for 1 h, the precipitate filtered off and the filtrate evaporated in vacuo to give a yellow solid. Recrystallisation from diisopropylether gave the title compound as white needles (2.63 g, 70%), m.p. 100-101°. δH (CDCl3) 7.35 (2 H, s, ArH), 4.91 (2 H, br s, CH2OH), 2.07 (1 H, br s, CH2OH).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trichlorobenzyl alcohol
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Q & A

Q1: What is the role of 2,4,6-Trichlorobenzyl alcohol in the enantioselective sulfinyl transfer reaction described in the research?

A1: this compound acts as the nucleophilic substrate in the enantioselective sulfinyl transfer reaction catalyzed by cinchona alkaloids. The reaction involves the transfer of a sulfinyl group from tert-butanesulfinyl chloride to the alcohol, resulting in the formation of a chiral sulfinate ester. [] The presence of the three chlorine atoms on the aromatic ring of the alcohol likely influences the steric environment around the reacting hydroxyl group, contributing to the enantioselectivity of the reaction.

Q2: Can you elaborate on the significance of achieving high enantioselectivity in this reaction?

A2: Enantioselectivity is crucial in this reaction as it determines the final three-dimensional arrangement of atoms in the product, the sulfinate ester. Different enantiomers of a molecule can exhibit different biological activities. Therefore, developing methods to synthesize a specific enantiomer with high purity is important, especially for pharmaceuticals and agrochemicals. The research demonstrates a practical approach for achieving high enantioselectivity (90% ee) in the synthesis of 2,4,6-trichlorobenzyl sulfinate ester using a commercially available and inexpensive catalyst, quinidine. [] This highlights the potential of this method for the development of efficient and cost-effective synthetic routes for chiral sulfinate esters, which are valuable building blocks in organic synthesis.

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